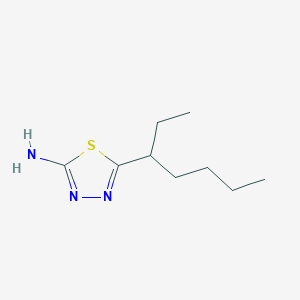

5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine

Beschreibung

Current Perspectives on Heterocyclic Scaffold Significance in Drug Discovery

Heterocyclic scaffolds are fundamental to modern drug discovery, with a significant majority of new drugs containing these structural motifs. Their prevalence is attributed to their ability to confer desirable physicochemical properties to a molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles. The diverse three-dimensional arrangements of atoms within heterocyclic rings allow for precise interactions with biological targets, making them indispensable tools for medicinal chemists.

Overview of the 1,3,4-Thiadiazole (B1197879) Ring System as a Bioisostere and Pharmacophore

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This ring system is considered a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. It often acts as a bioisostere for other chemical groups, meaning it can replace them in a molecule without significantly altering its biological activity. This bioisosteric relationship allows for the fine-tuning of a compound's properties to enhance efficacy and reduce toxicity. The 1,3,4-thiadiazole moiety is found in a variety of established drugs and is known to be associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.

Research Landscape for 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine within Thiadiazole Chemistry

The specific compound this compound (CAS Number: 299934-91-1) is a derivative of the 2-amino-1,3,4-thiadiazole (B1665364) core. While extensive research exists for the broader class of 1,3,4-thiadiazole derivatives, publicly available scientific literature focusing specifically on the medicinal chemistry and biological activities of this compound is limited.

However, a key piece of information regarding this compound comes from the patent literature. A US patent (US3887572A) discloses a method for the preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles, explicitly including 2-amino-5-(1-ethylpentyl)-1,3,4-thiadiazole. google.com The patented process involves the reaction of an aliphatic acid with a thiosemicarbazide (B42300) in a mixed mineral acid medium, a method designed to produce these compounds in improved yields. google.com The primary application mentioned in the patent for these compounds is as intermediates in the synthesis of herbicides. google.com

This indicates that while the compound has been synthesized and has established industrial applications, its potential within a medicinal chemistry context has not been extensively explored in publicly accessible research. The presence of the lipophilic 1-ethylpentyl group at the 5-position of the thiadiazole ring could influence its interaction with biological targets, potentially leading to unique pharmacological properties that warrant further investigation. The amino group at the 2-position also provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for biological screening.

Table 1: Physicochemical Properties of this compound This table is generated based on computational predictions and may not reflect experimentally determined values.

| Property | Value |

| Molecular Formula | C9H17N3S |

| Molecular Weight | 199.32 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-heptan-3-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S/c1-3-5-6-7(4-2)8-11-12-9(10)13-8/h7H,3-6H2,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLAKWGYWRCQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity Spectrum and Mechanistic Investigations of 1,3,4 Thiadiazole Derivatives with Relevance to 5 1 Ethylpentyl 1,3,4 Thiadiazol 2 Amine

Antimicrobial Activity Studies

The 1,3,4-thiadiazole (B1197879) ring is a prominent feature in many compounds developed for their antimicrobial properties. These derivatives have shown a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. nih.govtandfonline.com The versatility of the thiadiazole ring allows for substitutions at different positions, leading to a wide range of compounds with varying degrees of antimicrobial efficacy. nih.gov

Antibacterial Efficacy Against Diverse Bacterial Strains (Gram-Positive and Gram-Negative)

Derivatives of 1,3,4-thiadiazole have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govneliti.com The nature of the substituent on the thiadiazole nucleus plays a crucial role in determining the antibacterial potency. nih.gov

For instance, a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines showed that compounds with specific substitutions possessed significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. rasayanjournal.co.in Another study on 2-amino-5-substituted-1,3,4-thiadiazole derivatives revealed that fluorinated and chlorinated compounds had good inhibitory effects against S. aureus and B. subtilis. nih.gov It has been observed that the presence of a halogen on the phenyl-1,3,4-thiadiazole moiety tends to increase antibacterial activity, particularly against Gram-positive bacteria. nih.gov

In some cases, the introduction of an adamantyl group, known for its lipophilicity, into the 1,3,4-thiadiazole structure has resulted in compounds with marked activity against Gram-positive bacteria. nih.gov Hybrid molecules combining the 1,3,4-thiadiazole ring with other pharmacologically active moieties, such as sulfonamides, have also been synthesized and shown to possess antimicrobial activity that varies with the nature of the substituents. nih.gov

| Compound Series | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | S. aureus, B. subtilis, E. coli, P. aeruginosa | Certain substitutions led to significant antibacterial activity. | rasayanjournal.co.in |

| Fluorinated and chlorinated 2-amino-5-substituted-1,3,4-thiadiazole derivatives | S. aureus, B. subtilis | Good inhibitory effects observed. | nih.gov |

| 5-(1-adamantyl)-1,3,4-thiadiazole derivatives | Gram-positive and Gram-negative bacteria | Marked activity against Gram-positive bacteria. | nih.gov |

| Hybrid sulfonamide-1,3,4-thiadiazole derivatives | Gram-positive and Gram-negative bacteria, fungi | Antimicrobial activity dependent on substituent nature. | nih.gov |

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. researchgate.net The development of agents that can inhibit biofilm formation is a critical area of antimicrobial research. Certain derivatives of 1,3,4-thiadiazole have shown promise in this regard.

Studies on novel nih.govcbijournal.comrsc.orgthiadiazole[3,2-a]pyrimidin-5-ones demonstrated their ability to interfere with biofilm formation. nih.gov One derivative, in particular, exhibited remarkable dispersal activity against preformed biofilms of both Gram-positive and Gram-negative pathogens. nih.gov Another study on 1,3,4-thiadiazole derivatives containing a sulfonylpiperazine structure suggested their potential use as bacterial biofilm inhibiting agents. researchgate.net The mechanism of action can involve interfering with microbial attachment to surfaces. dergipark.org.tr For example, some 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to thiadiazoles, have been shown to inhibit biofilm formation in S. aureus in a dose-dependent manner. nih.gov

While specific studies on the effect of 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine on bacterial cell permeability and morphology are not available, research on related compounds provides some insights. For example, some antimicrobial agents work by disrupting the bacterial cell membrane, leading to increased permeability and eventual cell death. The lipophilic nature of the thiadiazole ring and its substituents could facilitate interaction with and disruption of the bacterial cell membrane. mdpi.com

Information regarding the specific inhibition of bacterial cell motility by 1,3,4-thiadiazole derivatives is limited in the provided search results. However, compounds that affect bacterial morphology and biofilm formation may indirectly impact motility, as these processes can be interrelated.

Antifungal Efficacy Against Various Fungal Pathogens

The 1,3,4-thiadiazole scaffold is also a key component in many compounds with potent antifungal activity. tandfonline.commdpi.comnih.govnih.govresearchgate.net These derivatives have been tested against a range of fungal pathogens, including various Candida species, which are a common cause of invasive fungal infections. mdpi.comresearchgate.net

One study on 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, demonstrated potent antifungal activity against different Candida species, including those resistant to azoles, with MIC100 values ranging from 8 to 96 μg/ml. nih.govnih.gov The mechanism of action for this compound was found to involve the disruption of cell wall biogenesis, leading to an inability of the fungal cells to maintain their shape and integrity. nih.govnih.gov Another series of 1,3,4-thiadiazole derivatives showed very notable antifungal effects against eight Candida species, with the most active compounds having MIC values as low as 5 µg/mL against C. albicans. mdpi.comresearchgate.net The probable mechanism of action for these active compounds was suggested to be the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.comresearchgate.net

| Compound/Series | Fungal Pathogens Tested | MIC Range/Key Findings | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Various Candida species (including azole-resistant strains), molds | MIC100: 8–96 μg/ml | Disruption of cell wall biogenesis | nih.govnih.gov |

| 1,3,4-thiadiazole derivatives (3a–3l) | Eight Candida species | Active compounds (3k, 3l) showed MICs of 5-10 µg/mL | Inhibition of ergosterol biosynthesis | mdpi.comresearchgate.net |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Aspergillus niger, Candida albicans | Compounds 4(f) and 4(g) showed significant activity. | Not specified | rasayanjournal.co.in |

Molecular Mechanisms of Antineoplastic Action

Enzymatic and Receptor-Based Biological Targets

The versatility of the 1,3,4-thiadiazole scaffold allows for its interaction with numerous enzymes, positioning it as a "privileged" structure in medicinal chemistry. These interactions are central to the diverse pharmacological effects observed in this class of compounds.

The 1,3,4-thiadiazole nucleus is a well-established scaffold for the development of carbonic anhydrase (CA) inhibitors. nih.gov These enzymes (EC 4.2.1.1) are involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Several 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their inhibitory activity against different human (h) CA isoforms, such as the cytosolic hCA I and hCA II, and the transmembrane tumor-associated hCA IX. nih.gov

For instance, a series of N-(1,3,4-thiadiazole-2-yl)acetamide derivatives demonstrated potent inhibition of hCA I and hCA II. mdpi.com All tested compounds in this series were more potent inhibitors of hCA I than the reference drug acetazolamide (B1664987) (AAZ), with inhibitory constants (Kᵢ) in the low nanomolar range. mdpi.com Notably, compounds 5a , 6a , and 6d were the most active against hCA I. mdpi.com The majority of these derivatives also showed potent inhibition of the physiologically dominant hCA II isoform, with several compounds exhibiting greater potency than acetazolamide. mdpi.com Specifically, compound 6d was the most effective hCA II inhibitor in the series. mdpi.com

Another study focused on 1,3,4-thiadiazole-2-thione derivatives and their inhibitory effects on hCA I, hCA II, and hCA IX. nih.gov The inhibition constants (Kᵢ) for these compounds were in the micromolar range. nih.gov Compound 5c from this series showed noteworthy inhibition of the tumor-associated hCA IX isoform, representing a significant finding for non-sulfonamide type inhibitors. nih.gov Docking studies suggested that the thione group of these compounds acts as a zinc-binding moiety within the enzyme's active site. nih.gov

Furthermore, research on 2-substituted 1,3,4-thiadiazole-5-sulfonamides, including acetazolamide, confirmed their significant inhibitory activity against carbonic anhydrase II. researchgate.net

Table 1: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound Series | Target Isoform(s) | Key Findings | Reference |

|---|---|---|---|

| N-(1,3,4-thiadiazole-2-yl)acetamides | hCA I, hCA II | Potent inhibition with Kᵢ values in the low nanomolar range, often exceeding the potency of Acetazolamide. mdpi.com | mdpi.com |

| 1,3,4-Thiadiazole-thiazolidinone hybrids | Carbonic Anhydrase | Compound 7i (IC₅₀ = 0.402 µM) was more potent than Acetazolamide (IC₅₀ = 0.998 µM). ajprd.com | ajprd.com |

| 1,3,4-Thiadiazole-2-thione derivatives | hCA I, hCA II, hCA IX | Inhibition constants in the micromolar range. Compound 5c showed significant inhibition of hCA IX (Kᵢ = 1.25 µM). nih.gov | nih.gov |

| 2-Substituted 1,3,4-thiadiazole-5-sulfonamides | CA II | Significant inhibitory activity with IC₅₀ values ranging from 1.91 x 10⁻⁷ M to 3.3 x 10⁻⁸ M. researchgate.net | researchgate.net |

Derivatives of 1,3,4-thiadiazole have been identified as effective inhibitors of urease, an enzyme implicated in pathologies such as peptic ulcers and infectious stone formation, often associated with Helicobacter pylori. researchgate.netmdpi.com The structural similarity of some thiadiazole derivatives to urea, the natural substrate of urease, is thought to contribute to their inhibitory action. mdpi.com

A study involving a series of 2,5-disubstituted-1,3,4-thiadiazoles reported their synthesis and evaluation for urease inhibitory activities. nih.gov Among the synthesized compounds, some exhibited potent urease inhibition. nih.gov For example, N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (9h ) was among the compounds screened for this activity. nih.gov In another investigation, two series of compounds bearing a 2-pentyl-5-phenyl-1,2,4-triazole-3-one ring, one of which was a 1,3,4-thiadiazole series, were studied for urease inhibition. While the 1,3,4-thiadiazole series in this particular study did not show strong activity, the related triazole-thione series demonstrated excellent inhibitory potential, with several compounds surpassing the activity of the standard drug thiourea.

Table 2: Urease Inhibition by 1,3,4-Thiadiazole and Related Derivatives

| Compound Series | Key Findings | Standard | Reference |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-thiadiazoles | Screened for urease inhibition, with some compounds showing activity. nih.gov | Thiourea | nih.gov |

| 1,3,4-Thiadiazole derivatives bearing a 2-pentyl-5-phenyl-1,2,4-triazole-3-one ring | Did not show good activity in this specific series. | Thiourea | |

| 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives | Novel derivatives designed and evaluated for urease inhibitory activity. researchgate.net | Not Specified | researchgate.net |

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets for anti-inflammatory drugs. The 1,3,4-thiadiazole scaffold has been incorporated into hybrid molecules designed as selective COX-2 inhibitors. This approach aims to provide anti-inflammatory benefits while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

A series of thiadiazole-thiazolidinone hybrids were synthesized and evaluated as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). Several of these compounds showed promising potency and selectivity for COX-2. For example, compound 6l inhibited the COX-2 enzyme with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range (70 nM) and a high selectivity index (SI = 220), comparable to the standard drug celecoxib (B62257) (IC₅₀ = 49 nM, SI = 308). Molecular docking studies supported the binding of these compounds to the active site of the COX-2 enzyme.

In another study, imidazo[2,1-b]thiadiazole derivatives were synthesized and assessed for their anti-inflammatory activity, with molecular docking used to investigate their interactions with COX-1 and COX-2. Compound 5c from this series demonstrated a higher predicted inhibition of COX-2 compared to the standard drug diclofenac.

Table 3: Cyclooxygenase (COX) Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| Thiadiazole-thiazolidinone hybrids | COX-2 | Compound 6l showed potent COX-2 inhibition (IC₅₀ = 70 nM) with high selectivity (SI = 220). | |

| Imidazo[2,1-b]thiadiazole derivatives | COX-2 | Compound 5c exhibited higher predicted COX-2 inhibition than diclofenac. | |

| Thiadiazole-benzothiazole hybrids | COX-1 | Compound 7 was the most potent selective COX-1 inhibitor in the series. |

Neutral endopeptidase (NEP), also known as neprilysin, is a zinc-dependent metalloprotease involved in the degradation of several signaling peptides. Its inhibition can potentiate the effects of these peptides, leading to various therapeutic applications. Reviews on the pharmacological activities of 1,3,4-thiadiazole derivatives have identified NEP as one of their molecular targets. ajprd.com While specific inhibitory data for individual 1,3,4-thiadiazole compounds against NEP is not detailed in the available results, its inclusion as a target enzyme highlights a potential area of biological activity for this class of compounds, including derivatives like this compound. Further focused studies are required to elucidate the specific structure-activity relationships for NEP inhibition by 1,3,4-thiadiazole derivatives.

Aminopeptidase N (APN/CD13) is a zinc-dependent ectopeptidase that plays a significant role in tumor cell invasion and angiogenesis. This makes it an attractive target for the development of novel anticancer agents. The 1,3,4-thiadiazole scaffold has been successfully utilized to create potent inhibitors of APN.

In one study, a series of compounds based on the 1,3,4-thiadiazole scaffold were synthesized and showed potent inhibitory activities toward APN, with IC₅₀ values in the micromolar range. These findings indicate that the 1,3,4-thiadiazole core can serve as a valuable framework for designing new APN inhibitors. The research highlights the potential of these derivatives in therapeutic applications where APN is overexpressed, such as in various cancers.

Table 4: Aminopeptidase N (APN) Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole scaffold compounds | Aminopeptidase N (APN/CD13) | Demonstrated potent inhibitory activities with IC₅₀ values in the micromolar range. |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is associated with various diseases, including cancer and arthritis. The 1,3,4-thiadiazole ring has been explored as a scaffold for developing MMP inhibitors. nih.gov

A crystallographic study characterized the binding of two 5-substituted-1,3,4-thiadiazole-2-thione inhibitors to the MMP stromelysin (MMP-3). The study revealed that these inhibitors coordinate to the catalytic zinc ion through an exocyclic sulfur atom. Specific hydrogen bond interactions between the nitrogen atoms of the thiadiazole ring and the enzyme were observed. Notably, strong hydrophobic interactions with a tyrosine residue (Tyr-155) appeared to be responsible for the high selectivity of these inhibitors for stromelysin. This detailed structural information provides a basis for the rational design of new, selective MMP inhibitors based on the 1,3,4-thiadiazole framework.

Table 5: Matrix Metalloproteinase (MMP) Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| 5-substituted-1,3,4-thiadiazole-2-thiones | Stromelysin (MMP-3) | Inhibitors coordinate to the catalytic zinc. High selectivity attributed to strong hydrophobic interactions. |

Phosphodiesterases (PDEs) Inhibition

Other Noteworthy Pharmacological Activities

The 1,3,4-thiadiazole scaffold is associated with a broad spectrum of pharmacological effects on the central nervous system and beyond. researchgate.netresearchgate.net

Anti-inflammatory Effects

A significant body of research supports the anti-inflammatory potential of 1,3,4-thiadiazole derivatives. researchgate.netthaiscience.infoejbps.com These compounds have been shown to be effective in various in vivo models of inflammation. For example, a series of novel 2,5-disubstituted-1,3,4-thiadiazole Schiff bases were synthesized and evaluated for their analgesic and anti-inflammatory activities. thaiscience.info One particular compound, 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole , exhibited a superior anti-inflammatory profile with a reduced risk of gastric ulceration, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). thaiscience.info

In another study, the propionic acid derivative (±)-2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]propionic acid demonstrated good dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model in rats. nih.gov The development of 1,3,4-thiadiazole derivatives as anti-inflammatory agents is often aimed at creating drugs with improved safety profiles compared to existing therapies. ejbps.com The presence of the 1,3,4-thiadiazole nucleus in This compound suggests that it could also possess anti-inflammatory properties, warranting further investigation.

| Compound Name | Anti-inflammatory Activity Finding | Reference |

|---|---|---|

| 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole | Exhibited a superior anti-inflammatory profile with low gastric ulceration incidence. | thaiscience.info |

| (±)-2-[5-(1-adamantyl)-2-thioxo-1,3,4-thiadiazolin-3-yl]propionic acid | Produced good dose-dependent anti-inflammatory activity in a rat model. | nih.gov |

Anticonvulsant Properties

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore for the development of anticonvulsant agents. nih.govfrontiersin.orgresearchgate.net Numerous studies have demonstrated the efficacy of 2,5-disubstituted 1,3,4-thiadiazoles in preclinical models of epilepsy. nih.govfrontiersin.org For instance, some derivatives have shown protection against pentylenetetrazole-induced convulsions in mice, with protection ranging from 0% to 90%. nih.gov

Structure-activity relationship studies have revealed that the nature of the substituents on the thiadiazole ring plays a crucial role in determining the anticonvulsant potency. frontiersin.org For example, the presence of a halo group on a phenyl ring attached to the thiadiazole has been associated with good anticonvulsant activity. frontiersin.org In one study, N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine was found to be highly effective, providing 100% protection at a 30 mg/kg dose with no neurotoxicity. frontiersin.orgnih.gov The lipophilic nature of the ring has also been suggested to be important for activity. frontiersin.org Given the established role of the 1,3,4-thiadiazole core in anticonvulsant activity, This compound , with its ethylpentyl substituent, could be a candidate for evaluation in epilepsy models.

| Compound Name | Anticonvulsant Activity Finding | Reference |

|---|---|---|

| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | Highly effective in the MES test (100% protection at 30 mg/kg) with no toxicity. | frontiersin.orgnih.gov |

| 4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | Showed good anticonvulsant activity. | tsijournals.com |

| 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzene sulfonamide | Demonstrated good anticonvulsant activity. | tsijournals.com |

Antidepressant Effects

Derivatives of 1,3,4-thiadiazole have also been investigated for their potential as antidepressant agents. researchgate.netacs.org Research has shown that certain 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives exhibit significant antidepressant activity in preclinical models like the tail suspension test. researchgate.netnih.gov

In one study, a series of these derivatives were synthesized and screened, with some compounds demonstrating antidepressant properties comparable to the reference drug imipramine. acs.org The most potent compound from this series, 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine , exhibited a promising pharmacological profile with a mixed antidepressant-anxiolytic activity. acs.orgnih.gov Notably, this compound showed a favorable therapeutic index, being active at doses well below those that induce side effects like sedation and ataxia. acs.org The structural similarity of This compound to this class of compounds suggests that it may also warrant investigation for its effects on the central nervous system, particularly for potential antidepressant activity.

| Compound Name | Antidepressant Activity Finding | Reference |

|---|---|---|

| 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole | Showed significant antidepressant activity, decreasing immobility time by 77.99%. | researchgate.net |

| 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole | Demonstrated significant antidepressant activity, decreasing immobility time by 76.26%. | researchgate.net |

| 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine | Possesses marked antidepressant and anxiolytic properties comparable to reference drugs. | acs.orgnih.gov |

Antioxidant Activity

The 1,3,4-thiadiazole ring is a component of various molecules that have been shown to possess antioxidant properties. researchgate.netchemmethod.com These derivatives can act as free radical scavengers, which is a crucial mechanism for protecting cells from oxidative stress. Several studies have synthesized novel 1,3,4-thiadiazole derivatives and evaluated their in vitro antioxidant activity using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. researchgate.nettandfonline.com

For instance, a series of 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) derivatives were synthesized with the expectation of enhanced antioxidant activity. researchgate.netsaudijournals.com In one study, a thiazolidinone derivative of 1,3,4-thiadiazole showed superior antioxidant activity compared to other tested derivatives in the same class. nih.gov The presence of electron-donating groups on the thiadiazole molecule has been noted to contribute to higher antioxidant activity. chemmethod.com The structural features of This compound could potentially contribute to antioxidant effects, a hypothesis that would require experimental validation.

| Compound Series | Antioxidant Activity Finding | Reference |

|---|---|---|

| 1,3,4-thiadiazole linked 4-thiazolidinone derivatives | Some derivatives exhibited promising antioxidant activity with IC50 values of 27.50µM and 28.00µM. | saudijournals.com |

| 1,3,4-thiadiazoldiazenylacrylonitrile derivatives | Several compounds were found to be potent antioxidant compounds compared to ascorbic acid. | tandfonline.com |

| Thiazolidinone derivatives of 1,3,4-thiadiazole | One compound was superior to other tested thiazolidinone derivatives in antioxidant activity. | nih.gov |

Diuretic Action and Related Properties

While direct experimental studies on the diuretic properties of this compound are not extensively documented in publicly available literature, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of diuretic agents. nih.govnuph.edu.ua Research into various derivatives of 5-amino-1,3,4-thiadiazole has revealed significant diuretic potential, often linked to the inhibition of carbonic anhydrase, an enzyme involved in renal regulation of acid-base and electrolyte balance. nuph.edu.uabiopolymers.org.ua The nature of the substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the diuretic efficacy and the profile of electrolyte excretion. nih.govscispace.com

Screening studies on a range of 5-substituted 1,3,4-thiadiazole derivatives have demonstrated their capacity to increase urine output, in some cases exceeding the activity of reference diuretic drugs like hydrochlorothiazide. nuph.edu.ua These investigations typically involve animal models, such as rats, where urine volume and the concentration of key electrolytes like sodium (Na+), potassium (K+), and chloride (Cl-) are measured following administration of the test compounds. nih.gov

For instance, a study on a series of 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives highlighted several compounds with potent diuretic activity. biopolymers.org.uaproquest.com The most active compounds in this series were further evaluated for their effects on electrolyte excretion (natriuretic and kaliuretic properties) and their ability to inhibit carbonic anhydrase. biopolymers.org.uaproquest.com

The diuretic and saluretic (electrolyte excretion) effects of representative 1,3,4-thiadiazole derivatives from a research study are summarized below.

| Compound | Urine Volume (mL/100g/5h) | Na+ Excretion (mmol/L) | K+ Excretion (mmol/L) | Cl- Excretion (mmol/L) |

|---|---|---|---|---|

| Control | 0.85 | 58.42 | 25.17 | 65.31 |

| CPD-I | 1.58 | 85.11 | 35.42 | 89.55 |

| CPD-II | 1.65 | 89.33 | 39.81 | 94.73 |

| CPD-IV | 1.49 | 79.54 | 33.19 | 85.28 |

| CPD-V | 1.52 | 81.67 | 34.76 | 87.49 |

Data sourced from a study evaluating the diuretic effects of synthesized 5- and 2-thioate derivatives of 1,3,4-thiadiazoles in mice. nih.gov The compounds (CPD-I, II, IV, V) demonstrated a notable increase in both urine volume and electrolyte excretion compared to the control group.

Further research into other series of 5-substituted-1,3,4-thiadiazoles has corroborated these findings, with certain derivatives showing a significant diuretic effect. nuph.edu.ua For example, in one study, compounds with specific substitutions were found to increase diuresis by 1.8 times compared to the control group, outperforming the reference drug hydrochlorothiazide. nuph.edu.ua

The relationship between the chemical structure and diuretic activity is a key aspect of these investigations. For example, studies have shown that 5-methyl-substituted derivatives of 1,3,4-thiadiazoles can lead to a significant increase in the excretion of water and electrolytes when compared to 5-amino-substituted analogs. nih.govscispace.com The highest activity in one such study was observed for a compound with a para-nitro-substituted benzene (B151609) ring at the 2-thioate group of a 5-methyl-1,3,4-thiadiazole. nih.govscispace.com

The following table presents the diuretic activity index for a selection of these compounds. The diuretic activity is a ratio of the urine excretion in the test group to that in the control group.

| Compound ID | Substituent at 2-thioate position | Diuretic Activity Index |

|---|---|---|

| CPD-I | para-nitro-substituted benzene ring | 0.82 |

| CPD-II | ortho-chloro-substituted benzene ring | 0.78 |

| CPD-III | propanethioate | 0.65 |

This table illustrates the influence of different substituents on the diuretic activity of 5-methyl-1,3,4-thiadiazole derivatives. Data adapted from studies on Swiss albino mice. nih.govscispace.com

These findings underscore the potential of the 1,3,4-thiadiazole nucleus as a scaffold for designing novel diuretic agents. nuph.edu.ua The diuretic action observed in these analogs provides a strong rationale for the potential, yet unconfirmed, diuretic activity of this compound. The lipophilic nature of the 1-ethylpentyl group could influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially affecting its interaction with biological targets such as carbonic anhydrase. However, without direct experimental data, this remains a hypothesis.

Structure Activity Relationship Sar Analysis of 1,3,4 Thiadiazole Derivatives

Impact of Substitution at the 5-Position of the Thiadiazole Ring

The substituent at the C5 position of the 1,3,4-thiadiazole (B1197879) ring plays a pivotal role in modulating the compound's interaction with biological targets. This position is highly amenable to substitution, allowing for the introduction of a wide variety of functional groups, including aliphatic chains, aromatic rings, and heteroaromatic systems.

While much of the research on 1,3,4-thiadiazole derivatives has centered on aromatic substituents, the nature of aliphatic groups at the C5 position significantly influences biological activity. General findings suggest that the length and branching of the alkyl chain can impact a compound's lipophilicity, membrane permeability, and ultimately, its efficacy. jmpas.com

Studies on related heterocyclic compounds have demonstrated that aliphatic chain length can have a profound effect on antitumor activity. For a series of 5-substituted-2-furoyl diacylhydrazide derivatives, which are precursors to 1,3,4-oxadiazoles and thiadiazoles, a clear trend was observed where shorter alkyl chains resulted in better antitumor and fungicidal activity. nih.govresearchgate.net For example, a derivative with a methyl group at the 5-position (III-3-1) showed significantly higher potency against the HL-60 cancer cell line than derivatives with longer chains like n-propyl or n-pentyl. A similar trend was noted in another study where the anticancer profile of 1,3,4-oxadiazole (B1194373) hybrids was found to diminish with increasing aliphatic chain length. researchgate.net

| Compound ID | Aliphatic Chain (R) | IC₅₀ (μM) |

|---|---|---|

| III-3-1 | -CH₃ | 15.2 |

| III-3-3 | -n-C₃H₇ | 89.7 |

| III-3-5 | -n-C₅H₁₁ | 128.2 |

| III-3-7 | -n-C₇H₁₅ | 56.9 |

Branching in the aliphatic chain, such as in the case of a 1-ethylpentyl or a tert-pentyl group, primarily affects the compound's lipophilicity and steric profile. jmpas.com A bulky or branched alkyl group can influence how the molecule fits into a target's binding site. For instance, a 1,3,4-thiadiazole derivative bearing a tert-butyl substituent was found to be the most active in its series against a human pancreatic cancer cell line, demonstrating that branched structures can be beneficial for potency. While specific SAR data for 5-(1-ethylpentyl)-1,3,4-thiadiazol-2-amine is not extensively detailed in the reviewed literature, the general principle suggests that this branched, seven-carbon chain would confer significant lipophilicity to the molecule.

The introduction of aromatic and heteroaromatic rings at the 5-position is a widely explored strategy in the design of 1,3,4-thiadiazole-based agents. The presence of an aryl group is often a prerequisite for significant biological activity. For instance, in the context of anticonvulsant activity, the introduction of a phenyl ring at the 5-position was found to be more effective than a methyl group. umlub.pl

Further substitution on this aromatic ring is a key determinant of activity. Studies on anticancer agents have shown that 5-phenyl-1,3,4-thiadiazole derivatives are highly effective, and their potency can be fine-tuned by substituents on the phenyl ring. For example, a 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole was reported to have potent antiproliferative activity. The replacement of the biphenyl (B1667301) group with a phenyl or benzyl (B1604629) group in another series led to inactive compounds, highlighting the importance of the specific aryl moiety for anticonvulsant properties. researchgate.net Heteroaromatic rings, such as thiophene, are also used as 5-substituents, leading to compounds with significant cytotoxic potential against various cancer cell lines.

When the 5-position is occupied by an aromatic ring, the electronic properties of the substituents on that ring are critical. A substantial body of evidence indicates that electron-withdrawing groups (EWGs) often enhance the biological activity of 5-aryl-1,3,4-thiadiazole derivatives.

For anticancer activity, the presence of EWGs such as chloro (Cl), bromo (Br), nitro (NO₂), or amido (CONH₂) groups on the 5-phenyl ring generally leads to higher potency. researchgate.net In one study, a compound with a 4-chlorophenyl group at the C5 position was chosen as the lead scaffold based on reports that this EWG boosted cytotoxic activity. Conversely, the introduction of electron-donating groups (EDGs) like methyl (CH₃) or methoxy (B1213986) (OCH₃) in the para position of the phenyl ring was found to be detrimental to cytotoxicity. researchgate.net

| Compound | Substituent on 5-Phenyl Ring | Electronic Effect | Relative Activity |

|---|---|---|---|

| 18h | -CONH₂ | Electron-Withdrawing | Highest |

| 18g | -NO₂ | Electron-Withdrawing | High |

| 18f | -Cl | Electron-Withdrawing | Moderate |

| 18b | -CH₃ | Electron-Donating | Low |

This trend is also observed in anticonvulsant agents, where substitution with halo groups (Cl, Br, F) is associated with increased activity. umlub.pl

Contribution of the 2-Amino Moiety and its Modifications

The 2-amino group is a key pharmacophoric feature and a common site for structural modification. researchgate.net The reactivity of this amine group makes it a versatile handle for synthesizing a vast library of derivatives. ekb.egnih.gov In some contexts, particularly for certain antimicrobial activities, an unsubstituted 2-amino group is essential for maximum potency. researchgate.net

However, for many other biological activities, derivatization of the 2-amino group is required. Acylation of the amino group to form amides is a common and effective strategy. A study on 2-amino-5-alkyl-1,3,4-thiadiazoles found that converting the amino group into various N-substituted acetyl amides produced compounds with significant anti-inflammatory and diuretic activities. researchgate.net Similarly, the synthesis of amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amines has yielded potent inhibitors of focal adhesion kinase (FAK), an important target in cancer therapy. The formation of Schiff bases by condensing the 2-amino group with aldehydes is another strategy that has led to compounds with enhanced antitubercular activity. researchgate.net

Identification of Key Pharmacophoric Features

Based on extensive SAR studies, a general pharmacophore model for biologically active 1,3,4-thiadiazole derivatives can be proposed. The essential features include:

The 1,3,4-Thiadiazole Ring: This heterocycle acts as the central scaffold. Its aromatic character and mesoionic nature contribute to metabolic stability and the ability to cross biological membranes. researchgate.net The =N-C-S linkage within the ring is considered a critical toxophore.

The 2-Amino Group (or its derivative): This group serves as a crucial hydrogen bond donor and/or acceptor, facilitating interaction with biological targets. Its modification into amides, ureas, or Schiff bases is often necessary to achieve specific activities.

Optimization Strategies Based on SAR Insights

The collective SAR data provides a clear roadmap for the optimization of 1,3,4-thiadiazole-based lead compounds. Key strategies include:

Tuning Aliphatic Chains: For activities where lipophilicity is key, increasing the length or branching of a C5-alkyl chain can be beneficial. However, for other activities like anticancer or antifungal effects, shorter alkyl chains appear to be more effective. nih.govresearchgate.net

Aromatic Ring Substitution: If a 5-aryl group is present, introducing small, electron-withdrawing substituents like halogens or nitro groups is a proven strategy to enhance activity, particularly for anticancer and anticonvulsant agents. umlub.pl

Modification of the 2-Amino Group: Converting the 2-amino group into various amides or ureas is a highly effective method for altering the compound's properties and targeting different enzymes or receptors. This strategy has been successful in developing kinase inhibitors and anti-inflammatory agents. researchgate.net

Bioisosteric Replacement: The thiadiazole ring itself is a bioisostere of other heterocycles like pyrimidine (B1678525) and oxadiazole. researchgate.net Replacing the 5-position substituent with different aromatic or heteroaromatic rings can lead to compounds with improved activity or novel mechanisms of action.

Computational Chemistry and Cheminformatics Approaches in 1,3,4 Thiadiazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asianpubs.org This method is instrumental in drug discovery for forecasting the interaction between a ligand, such as a 1,3,4-thiadiazole (B1197879) derivative, and its protein target.

Molecular docking simulations are employed to predict how a ligand like a 5-substituted-1,3,4-thiadiazol-2-amine fits into the binding site of a target protein and to estimate the strength of this interaction, often expressed as a binding affinity or docking score. For instance, studies on various 1,3,4-thiadiazole derivatives have demonstrated their potential to bind to a range of biological targets.

In a study investigating potential inhibitors for COVID-19, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were docked against the main protease (PDB ID: 6LU7). The docking scores for these compounds ranged from -5.4 to -8.0 kcal/mol, indicating variable but potentially strong binding affinities. nih.gov Similarly, a series of 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives were evaluated as inhibitors of Dihydrofolate Reductase (DHFR), with the most potent compounds showing strong binding modes. nih.gov Another study on imidazo[2,1-b]thiazole (B1210989) linked thiadiazole conjugates reported binding affinities ranging from -6.90 to -10.30 kcal·mol⁻¹ against the GPC-3 protein, a target in hepatocellular carcinoma. nih.gov

For a hypothetical docking of 5-(1-Ethylpentyl)-1,3,4-thiadiazol-2-amine , the flexible ethylpentyl group would be expected to explore various conformations within the binding pocket to achieve an optimal fit. The binding affinity would be influenced by how well this alkyl group can be accommodated by the receptor's surface.

Table 1: Examples of Molecular Docking Binding Affinities for 1,3,4-Thiadiazole Derivatives

| Compound Series | Target Protein | Binding Affinity Range (kcal/mol) | Reference |

|---|---|---|---|

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | COVID-19 Main Protease (6LU7) | -5.4 to -8.0 | nih.gov |

| Imidazo[2,1-b]thiazole linked thiadiazole conjugates | Glypican-3 (GPC-3) | -6.90 to -10.30 | nih.gov |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | researchgate.net |

| Amide derivatives of 1,3,4-thiadiazole-benzimidazole | PIM-1 Kinase | -12.04 (for compound 13a) | ucsf.edu |

A crucial output of molecular docking is the detailed visualization of intermolecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic effects, van der Waals forces, and π-stacking interactions. nih.gov The 1,3,4-thiadiazole ring itself, with its nitrogen and sulfur heteroatoms, is a key player in these interactions, often acting as a hydrogen bond acceptor. mdpi.com

For example, the docking of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives revealed multiple hydrogen bonds with key residues of the COVID-19 main protease, such as GLU166, LEU141, and CYS145. nih.gov In another study, potent DHFR inhibitors derived from 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole formed critical hydrogen bonds and arene-arene interactions with Ser59 and Phe31 residues in the enzyme's active site. nih.gov Similarly, the most active imidazo[2,1-b]thiazole-thiadiazole conjugate formed hydrogen bonds with SER136 of the GPC-3 protein. nih.gov

The insights gained from molecular docking studies are fundamental to the rational design of new, more effective analogues. ucsf.edu By understanding the structure-activity relationships (SAR)—how specific structural features of a molecule influence its biological activity—chemists can make targeted modifications to improve properties like binding affinity, selectivity, and pharmacokinetic profiles. nih.govacs.org

For instance, if docking studies revealed that a larger hydrophobic pocket is available near the 5-position of the thiadiazole ring, this would support the rationale for synthesizing analogues with bulkier alkyl or aryl groups at this position. The analysis of a series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines showed that an aromatic ring and electron-withdrawing substituents could promote anticancer activity. mdpi.com This information guides the design of new compounds with potentially enhanced efficacy. The development of novel 1,3,4-thiadiazole derivatives often involves a cycle of design, synthesis, and testing, where computational predictions play a key role in prioritizing which molecules to synthesize. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is a powerful tool for calculating a wide range of molecular properties, providing a deeper understanding of a compound's intrinsic characteristics.

Before other properties can be accurately calculated, the most stable three-dimensional structure of a molecule must be determined. DFT is used to perform geometry optimization, a process that finds the lowest energy (and therefore most stable) conformation of a molecule. sciensage.info For flexible molecules like This compound , which has a rotatable alkyl chain, conformational analysis is crucial. This involves identifying various low-energy conformers and understanding the energy barriers between them.

The electronic properties of a molecule are key to its reactivity and interactions. DFT calculations are used to determine the distribution of electrons and the energies of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical stability and reactivity. scielo.br A smaller gap generally suggests a more reactive molecule.

For various thiazole (B1198619) and thiadiazole derivatives, DFT calculations have been used to compute these electronic parameters. asianpubs.orgresearchgate.net In a study of azine-modified thiadiazole sulfonamides, the HOMO-LUMO energy gaps were used to predict biological activities. nih.gov The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack. For instance, in many 1,3,4-thiadiazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO may be distributed over the thiadiazole ring and its substituents. scielo.br

For This compound , DFT calculations would reveal how the electron-donating character of the ethylpentyl group influences the electronic properties of the thiadiazole core. The HOMO-LUMO gap would be a key indicator of its potential reactivity and stability.

Table 2: Illustrative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds from DFT Studies

| Compound/Series | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| N,N'-bis-(2-thiazol-yl)methylenediamine | HCTH/6-31G | -8.612 | -4.952 | 3.66 | asianpubs.org |

| N,N'-bis-(2-thiazol-yl)methylenediamine | PBE1PBE/6-31G | -9.048 | -5.605 | 3.443 | asianpubs.org |

| (Z)–5-((Z)-Benzylidene)–2-((5-(benzylthio)–1,3,4-thiadiazole–2-yl)imino)thiazolidine–4-one | DFT/B3LYP | -5.89 | -2.73 | 3.16 | universci.com |

Prediction and Interpretation of Spectroscopic Data

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules such as this compound. scielo.brrsc.org These theoretical calculations provide valuable data that, when compared with experimental results, help confirm the molecular structure and understand its electronic environment. dergipark.org.tr

The process typically involves optimizing the molecule's geometry to its lowest energy state and then calculating various spectroscopic parameters. scielo.br For ¹H and ¹³C NMR (Nuclear Magnetic Resonance) spectra, chemical shifts are predicted. For Infrared (IR) spectroscopy, vibrational frequencies are calculated, which correspond to the stretching and bending of molecular bonds. nih.gov

In the context of 1,3,4-thiadiazole derivatives, DFT calculations have been shown to yield theoretical data that correlates well with experimental findings. rsc.orgdergipark.org.tr For this compound, the predicted ¹H-NMR spectrum would show distinct signals for the protons of the ethyl and pentyl groups, as well as the amine (-NH2) protons. The ¹³C-NMR spectrum would similarly provide predicted chemical shifts for each carbon atom, with the carbons in the thiadiazole ring typically appearing at characteristic downfield shifts due to the influence of the heteroatoms. dergipark.org.trnih.gov The IR spectrum predictions would identify key vibrational frequencies, such as the N-H stretching of the amine group and C-H stretching of the alkyl chains. nih.govnih.gov

Table 1: Predicted Spectroscopic Data for this compound (Note: These are hypothetical values based on typical ranges for analogous compounds found in the literature. dergipark.org.trnih.govnih.govmdpi.comnih.gov)

| Spectrum Type | Predicted Feature | Approximate Value/Range | Assignment |

| ¹H-NMR | Chemical Shift (δ) | 7.0 - 7.5 ppm | Amine protons (-NH₂) |

| Chemical Shift (δ) | 3.0 - 3.5 ppm | Methine proton (-CH) | |

| Chemical Shift (δ) | 1.2 - 1.9 ppm | Methylene protons (-CH₂) | |

| Chemical Shift (δ) | 0.8 - 1.0 ppm | Methyl protons (-CH₃) | |

| ¹³C-NMR | Chemical Shift (δ) | 165 - 170 ppm | C2-carbon of thiadiazole ring |

| Chemical Shift (δ) | 155 - 160 ppm | C5-carbon of thiadiazole ring | |

| Chemical Shift (δ) | 40 - 50 ppm | Methine carbon (-CH) | |

| Chemical Shift (δ) | 20 - 40 ppm | Methylene carbons (-CH₂) | |

| Chemical Shift (δ) | 10 - 15 ppm | Methyl carbons (-CH₃) | |

| IR | Vibrational Frequency (ν) | 3100 - 3300 cm⁻¹ | N-H stretching |

| Vibrational Frequency (ν) | 2850 - 3000 cm⁻¹ | C-H stretching (aliphatic) | |

| Vibrational Frequency (ν) | 1600 - 1650 cm⁻¹ | C=N stretching | |

| Vibrational Frequency (ν) | 650 - 700 cm⁻¹ | C-S stretching |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govproquest.com For 1,3,4-thiadiazole research, QSAR studies are instrumental in predicting the activity of new derivatives and guiding the design of more potent molecules. nih.govresearchgate.net

A QSAR model for a series of compounds analogous to this compound would be developed by first calculating a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's structure, including physicochemical, electronic, and topological properties. tandfonline.com Examples of descriptors include LogP (lipophilicity), molecular weight, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). proquest.com

Using statistical methods like Multiple Linear Regression (MLR), these descriptors (independent variables) are correlated with the experimentally determined biological activity (dependent variable), such as the inhibitory concentration (IC₅₀), to generate a predictive equation. proquest.comresearchgate.net This equation can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. tandfonline.com

Table 2: Hypothetical Molecular Descriptors for QSAR Analysis of this compound (Note: These values are calculated or estimated based on the compound's structure for illustrative purposes.)

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance |

| Physicochemical | Molecular Weight (MW) | 227.37 g/mol | Size of the molecule |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 | Lipophilicity, membrane permeability | |

| Molar Refractivity (MR) | ~67 | Molecular volume and polarizability | |

| Electronic | Dipole Moment (µ) | ~2.5 D | Polarity and intermolecular interactions |

| HOMO Energy | ~-6.0 eV | Electron-donating ability | |

| LUMO Energy | ~-0.5 eV | Electron-accepting ability | |

| Topological | Wiener Index | ~500 | Molecular branching |

In Silico Prediction of Drug-Likeness Properties

In silico methods are crucial for evaluating the drug-likeness of a compound early in the discovery process, helping to filter out candidates that are likely to fail later due to poor pharmacokinetic properties. nih.govnih.gov This assessment typically involves evaluating properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov

A key component of this evaluation is Lipinski's Rule of Five, which provides a set of guidelines to predict if a compound is likely to be orally bioavailable. drugbank.com The rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) under 500 Daltons

A calculated octanol-water partition coefficient (LogP) not greater than 5

Analyzing this compound against these criteria suggests it has favorable drug-like properties. Its molecular weight and calculated LogP are well within the desired ranges. The amine group and the nitrogen atoms in the thiadiazole ring act as hydrogen bond donors and acceptors. drugbank.com Computational tools can provide precise predictions for these and other ADMET properties, indicating the compound's potential as an orally bioavailable drug candidate. nih.govnih.gov

Table 3: Predicted Drug-Likeness Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | 227.37 Da | < 500 Da | Yes |

| LogP | ~3.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (from -NH₂) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 (from N atoms) | ≤ 10 | Yes |

| Oral Bioavailability | Predicted to be high | - | Favorable |

Pharmacophore Modeling

Pharmacophore modeling is a powerful cheminformatics technique used to identify the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a response. nih.govnih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged groups. nih.gov

For this compound, a pharmacophore model would highlight its key interaction points. The 1,3,4-thiadiazole ring itself is a significant pharmacophoric element, often acting as a bioisostere for other chemical groups and participating in crucial binding interactions. mdpi.com The amine group (-NH₂) serves as a hydrogen bond donor, while the nitrogen atoms within the thiadiazole ring act as hydrogen bond acceptors. The (1-ethylpentyl) group represents a significant hydrophobic feature, which could be critical for fitting into a hydrophobic pocket of a target protein.

By defining these features, a pharmacophore model for this compound can be used to screen large virtual libraries to find other structurally diverse molecules that match the pharmacophore and may have similar biological activity. mdpi.com This approach accelerates the identification of new potential lead compounds. nih.gov

Table 4: Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Moiety | Potential Role in Binding |

| Hydrogen Bond Donor | Amine group (-NH₂) | Forms hydrogen bonds with acceptor groups on the target protein. |

| Hydrogen Bond Acceptor | Nitrogen atoms in the thiadiazole ring | Forms hydrogen bonds with donor groups on the target protein. |

| Hydrophobic Region | 1-Ethylpentyl alkyl chain | Interacts with nonpolar, hydrophobic pockets of the target protein. |

| Heteroaromatic Ring | 1,3,4-Thiadiazole ring | Can participate in π-π stacking or other aromatic interactions. |

Future Research Trajectories and Academic Significance

Development of Novel 1,3,4-Thiadiazole-Based Lead Compounds

The 1,3,4-thiadiazole (B1197879) nucleus is a fertile ground for the discovery of new lead compounds with a wide array of pharmacological activities. mdpi.com Researchers are continuously exploring the chemical space around this scaffold by introducing diverse substituents at the C2 and C5 positions to modulate activity and selectivity. Future efforts will likely focus on synthesizing novel derivatives and screening them against a battery of biological targets. For instance, the introduction of different alkyl or aryl groups can significantly influence the lipophilicity and, consequently, the biological activity of the compounds. nih.gov The development of new 1,3,4-thiadiazole derivatives as potential antitumor agents is a particularly active area of research, with studies focusing on their ability to inhibit various kinases and other molecular targets involved in cancer progression. nih.govnih.gov

Hybridization Approaches for Multi-Targeted Agents

A promising strategy in drug discovery is the hybridization of two or more pharmacophores to create a single molecule with multiple modes of action. nih.gov This approach can lead to enhanced efficacy, reduced potential for drug resistance, and improved pharmacokinetic profiles. The 1,3,4-thiadiazole ring is an ideal candidate for such molecular hybridization. researchgate.net

Future research will likely see the conjugation of the 1,3,4-thiadiazole moiety with other well-established bioactive heterocyclic systems like triazoles, pyrimidines, or indoles. jchemlett.combiointerfaceresearch.com For example, novel hybrids of 1,3,4-thiadiazole and 1,2,3-triazole have been synthesized and shown to possess potent anticancer activities. jchemlett.com This strategy of creating hybrid molecules is aimed at developing multi-targeted agents that can simultaneously interact with different biological targets, a desirable attribute for treating complex diseases like cancer. nih.govnih.gov

Strategies for Addressing Antimicrobial Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. koreascience.kr The 2-amino-1,3,4-thiadiazole (B1665364) scaffold has been identified as a promising starting point for the design of new antibacterial and antifungal drugs. nih.gov

Future strategies to combat antimicrobial resistance using 1,3,4-thiadiazole derivatives will involve several approaches:

Modification of existing scaffolds: Introducing different substituents on the thiadiazole ring can lead to compounds that are effective against resistant strains of bacteria and fungi. nih.gov

Development of compounds that inhibit novel microbial targets: Research is ongoing to identify new microbial enzymes or pathways that can be targeted by 1,3,4-thiadiazole derivatives.

Combination therapy: Investigating the synergistic effects of 1,3,4-thiadiazole compounds with existing antibiotics could provide a viable strategy to overcome resistance.

Exploration of New Biological Targets and Disease Applications

The versatility of the 1,3,4-thiadiazole scaffold allows for its interaction with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comresearchgate.net While their anticancer and antimicrobial properties are well-documented, future research will undoubtedly uncover new biological targets and therapeutic applications. nih.govnih.gov

Researchers are exploring the potential of 1,3,4-thiadiazole derivatives as:

Antiviral agents: Some thiadiazole derivatives have shown promise as inhibitors of viral proteases, including the main protease of SARS-CoV-2. biointerfaceresearch.com

Anti-inflammatory agents: The anti-inflammatory potential of this class of compounds is an area of active investigation. frontiersin.org

Neurological agents: There is emerging interest in the development of 1,3,4-thiadiazole derivatives for the treatment of neurodegenerative diseases. mdpi.com

Enzyme inhibitors: The 1,3,4-thiadiazole ring can act as a scaffold for the design of inhibitors for various enzymes, such as carbonic anhydrase and kinases. researchgate.netwikipedia.org

Advancements in Sustainable and Efficient Synthetic Methodologies

The development of green and efficient synthetic methods is a crucial aspect of modern chemistry. Future research in the field of 1,3,4-thiadiazoles will focus on creating more sustainable synthetic routes that minimize waste, reduce the use of hazardous reagents, and are more energy-efficient. nanobioletters.com One-pot synthesis and microwave-assisted organic synthesis (MAOS) are examples of such green chemistry approaches that have been successfully applied to the synthesis of 1,3,4-thiadiazole derivatives. nanobioletters.commdpi.com The use of polyphosphate ester (PPE) as a non-toxic additive is another promising development for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles. encyclopedia.pub

Applications in Agrochemical Development (e.g., novel fungicides, bactericides)

The 1,3,4-thiadiazole scaffold has a long history of use in agriculture, with compounds like Bismerthiazol being used as bactericides. frontiersin.orgfrontiersin.org The increasing demand for new and effective crop protection agents, coupled with the development of resistance to existing pesticides, drives the research for novel 1,3,4-thiadiazole-based agrochemicals. nih.gov

Future research in this area will focus on:

Developing novel fungicides and bactericides: Screening new 1,3,4-thiadiazole derivatives for their activity against a broad range of plant pathogens. researchgate.net

Improving the efficacy and environmental profile: Designing compounds with higher potency, lower toxicity to non-target organisms, and better biodegradability.

Nanotechnology applications: The development of nano-fungicides based on 1,3,4-thiadiazole derivatives has shown enhanced efficacy compared to conventional formulations. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.